LogP Differentiation: The 2‑Bromo Analogue is Significantly More Lipophilic than the 2‑Fluoro Variant
Predicted XLogP for 1-Boc-3-[(2-bromo-phenylamino)-methyl]-piperidine (4.2) exceeds that of the 2‑fluoro analog (3.6) by +0.6 log units, indicating substantially higher lipophilicity that impacts membrane permeability and off‑target binding . The 4‑bromo regioisomer exhibits comparable XLogP (4.2) but differs in TPSA and dipole moment, making it a non‑equivalent substitution in SAR studies .
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.2 |
| Comparator Or Baseline | 2‑Fluoro analog (CAS 309747-94-2): XLogP = 3.6; 4‑Bromo regioisomer (CAS 887587-06-6): XLogP = 4.2 |
| Quantified Difference | ΔXLogP = +0.6 vs. 2‑fluoro; ΔXLogP = 0 vs. 4‑bromo but with distinct TPSA/electronic profile |
| Conditions | In silico prediction using XLogP3 algorithm; data sourced from ChemSrc and Chem960 |
Why This Matters
The markedly higher lipophilicity of the 2‑bromo compound relative to the 2‑fluoro analog can be decisive in achieving desired permeability and receptor occupancy, making direct substitution inconsequential without resource‑intensive re‑optimization.
